2-Imino-3-methylthiazolidine
Description
Structure
3D Structure
Properties
CAS No. |
3732-56-7 |
|---|---|
Molecular Formula |
C4H8N2S |
Molecular Weight |
116.19 g/mol |
IUPAC Name |
3-methyl-1,3-thiazolidin-2-imine |
InChI |
InChI=1S/C4H8N2S/c1-6-2-3-7-4(6)5/h5H,2-3H2,1H3 |
InChI Key |
YMTRVMXXEIEMLP-UHFFFAOYSA-N |
SMILES |
CN1CCSC1=N |
Canonical SMILES |
CN1CCSC1=N |
Synonyms |
2-imino-3-methyl-thiazolidine 2-imino-3-methylthiazolidine |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Imino 3 Methylthiazolidine and Its Analogs
Cyclization Strategies and Reaction Pathways
The construction of the 2-iminothiazolidine ring system is typically achieved through cyclization reactions that form the five-membered heterocyclic core. These strategies often involve the formation of key carbon-sulfur and carbon-nitrogen bonds.
Thiourea-Mediated Cyclocondensation Reactions
A classical and widely employed method for synthesizing 2-iminothiazolidine derivatives is the cyclocondensation of thioureas with suitable bifunctional electrophiles. kau.edu.samdpi.comresearchgate.net In the context of 2-imino-3-methylthiazolidine, N-methylthiourea serves as a key precursor.
The reaction of N-methylthiourea with α-haloketones or α-halocarboxylic acid derivatives leads to the formation of the thiazolidine (B150603) ring. For instance, the condensation of N-methylthiourea with α-tosyloxyacetophenones in an acidic medium provides a regiocontrolled route to 2-imino-3-methyl-2,3-dihydrothiazoles. researchgate.net Similarly, reactions with maleic acid derivatives can yield thiazolidine structures, with the regioselectivity influenced by solvent polarity and the nature of the maleic acid derivative. researchgate.net A base-mediated [3+2] annulation protocol involving substituted thioureas and allylic bromides has also been developed for the synthesis of 2-imino-1,3-thiazolidines. researchgate.netnih.gov
Table 1: Examples of Thiourea-Mediated Cyclocondensation Reactions
| Thiourea (B124793) Derivative | Electrophile | Conditions | Product | Reference |
| N-methylthiourea | α-Tosyloxyacetophenones | Acidic medium | 2-Imino-3-methyl-2,3-dihydrothiazoles | researchgate.net |
| Substituted thioureas | Allylic bromides | Base-mediated | 2-Imino-1,3-thiazolidines | researchgate.netnih.gov |
| Thiourea | Maleic anhydride | Polar solvents | 2-Imino-1,3-thiazolidin-4-ones | researchgate.net |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like 2-iminothiazolidines from simple starting materials in a one-pot process. scilit.comrsc.org
One notable MCR involves the copper-catalyzed reaction of primary amines, ketones, terminal alkynes, and isothiocyanates. This one-pot, four-component reaction proceeds through the in situ formation of a propargylamine (B41283), which then reacts with the isothiocyanate and undergoes a subsequent 5-exo-dig S-cyclization to yield highly substituted thiazolidin-2-imines. nih.gov Another copper-catalyzed MCR utilizes secondary amines with an allyl substitution, isothiocyanates, and a trifluoromethylating agent to produce CF3-containing 2-iminothiazolidines. acs.org Furthermore, a one-pot, three-component reaction of aromatic α-bromoketones, primary amines, and phenyl isothiocyanate using a catalytic amount of triethylamine (B128534) has been reported for the synthesis of thiazol-2-imines. rsc.org
Table 2: Multicomponent Reactions for 2-Iminothiazolidine Synthesis
| Reaction Components | Catalyst/Conditions | Product Type | Reference |
| Primary amine, ketone, terminal alkyne, isothiocyanate | Copper catalyst | Thiazolidin-2-imines | nih.gov |
| Secondary amine (allyl-substituted), isothiocyanate, Togni reagent II | Copper catalyst, Cs₂CO₃ | CF₃-containing 2-iminothiazolidines | acs.org |
| Aromatic α-bromoketone, primary amine, phenyl isothiocyanate | Triethylamine | Thiazol-2-imines | rsc.org |
Ring Transformation Routes from Precursor Heterocycles
The transformation of existing heterocyclic rings into the 2-iminothiazolidine skeleton presents another sophisticated synthetic avenue. This approach often involves ring-opening of a strained precursor followed by intramolecular cyclization.
Aziridines, being strained three-membered rings, are excellent precursors for ring expansion reactions. The reaction of 2-(thiocyanomethyl)aziridines with a catalytic amount of titanium(IV) chloride leads to a novel and efficient synthesis of 3-arylmethyl-4-chloromethyl-2-imino-1,3-thiazolidines. researchgate.netacs.orgnih.gov This ring transformation proceeds in high yields and demonstrates the synthetic utility of functionalized aziridines. acs.org
Another strategy involves the zinc tetrafluoroborate-mediated ring expansion of trans-N-alkyl aziridine-2-carboxylates with isothiocyanates. nih.govcarta-evidence.orgacs.org This reaction proceeds with high regio- and stereoselectivity to produce cis-2-iminothiazolidines. carta-evidence.orgacs.org The reaction is believed to occur via a Lewis acid-catalyzed S_N2-type ring-opening of the activated aziridine (B145994) by the isothiocyanate, followed by a domino cyclization. researchgate.net
Thiiranes (episulfides) and epoxides (oxiranes) can also serve as three-membered heterocyclic precursors for the synthesis of thiazolidine derivatives. While less common for the direct synthesis of this compound, the principles of their ring-opening are relevant. Thiiranes are generally less reactive than epoxides but can be opened by nucleophiles, a reactivity that can be exploited in heterocyclic synthesis. nih.gov
The conversion of epoxides to thiiranes is a well-established transformation, often achieved using reagents like thiourea or potassium thiocyanate (B1210189). researchgate.netorientjchem.org The resulting thiirane (B1199164) can then potentially undergo further reactions to form larger heterocycles. For instance, the reaction of thiourea with ethyl 2-chloro-3-(oxiran-2-yl)propanoate or its thiirane analog can produce oxiranyl- and thiiranyl-substituted 2-imino-thiazolidine-4-ones. kau.edu.sa
Halogen-Mediated Cyclization Processes
Halogen-induced cyclizations provide a powerful tool for the construction of heterocyclic rings. In the context of 2-iminothiazolidine synthesis, this typically involves the cyclization of an appropriately unsaturated thiourea precursor.
An example is the iodine-mediated cyclization of N-propargylthioureas. The treatment of terminal N-propargylthioureas with iodine results in a 5-exo-dig cyclization to form 4,5-dihydrothiazoles. beilstein-journals.org This method highlights the use of an electrophilic halogen to trigger the intramolecular cyclization of a sulfur-containing substrate. The reaction of N-propargylamines with isothiocyanates can form the prerequisite N-propargylthiourea in situ. beilstein-journals.org
Table 3: Halogen-Mediated Cyclization for Thiazole (B1198619) Derivatives
Propargylamine-Based Annulation Reactions
A foundational and versatile strategy for synthesizing 2-iminothiazolidine derivatives involves the annulation (ring-forming) reaction of propargylamines with isothiocyanates. semanticscholar.orgnih.gov The first instance of this reaction was reported in 1964, demonstrating that secondary α,α-disubstituted N-propargylamines react with isothiocyanates to produce 2-iminothiazolidines in good yields. nih.govbeilstein-journals.org
The mechanism proceeds through a catalyst-free, two-step sequence:
Thiourea Formation : The amine group of the propargylamine performs a nucleophilic attack on the carbon atom of the isothiocyanate to form an N-propargylthiourea intermediate. beilstein-journals.orgresearchgate.net
Intramolecular Cyclization : The sulfur atom of the thiourea intermediate then undergoes a highly regioselective 5-exo-dig intramolecular thia-Michael cyclization by attacking the alkyne moiety. beilstein-journals.orgresearchgate.net This ring-closure step forms the final thiazolidine ring. researchgate.net
This method has been shown to be highly efficient, particularly under solvent-free conditions, which aligns with green chemistry principles. researchgate.net The reaction tolerates a wide variety of both aryl and alkyl isothiocyanates. beilstein-journals.org For the synthesis of the title compound, N-methylpropargylamine would be the required starting material to react with an appropriate isothiocyanate.
| Propargylamine Reactant | Isothiocyanate Reactant | Conditions | Yield | Reference |
|---|---|---|---|---|
| Secondary α,α-disubstituted N-propargylamines | Various isothiocyanates | Ether, room temperature | Good | nih.govbeilstein-journals.org |
| Propargylamine | Various isothiocyanates | Solvent-free, ambient temperature | Excellent | researchgate.net |
| Ethyl 4-aminobut-2-ynoate salts | Aryl and alkyl isothiocyanates | Et3N, THF, room temperature | Good to high | beilstein-journals.org |
Catalyst-Driven Synthesis
To improve reaction rates, yields, and substrate scope, various catalyst-driven approaches have been developed. These methods often utilize transition metals to facilitate key bond-forming steps in the synthesis of the 2-iminothiazolidine core.
Copper-Catalyzed Cyclizations
Copper catalysts are frequently employed in the synthesis of nitrogen-containing heterocycles. mdpi.com A novel, one-pot, multicomponent copper-catalyzed reaction has been developed for the synthesis of thiazolidin-2-imines bearing quaternary carbon centers. acs.org This process involves the reaction of primary amines, ketones, terminal alkynes, and isothiocyanates. acs.org Mechanistic studies suggest the reaction proceeds via a copper(I)-catalyzed pathway that favors the S-cyclized product (the thiazolidine ring) over the N-cyclized alternative, leading to chemo- and regioselective formation of the desired 5-exo-dig S-cyclized products. acs.org
Optimization studies found that using copper(II) chloride (CuCl₂) as the catalyst in toluene (B28343) at elevated temperatures provided the best yields. acs.org For instance, the reaction of benzylamine, cyclohexanone, phenylacetylene, and phenyl isothiocyanate yielded the corresponding product in 67% after optimization. acs.org Other copper-catalyzed methods include tandem annulation reactions involving alkyl amines, isothiocyanates, and diazo acetates. rsc.org
| Catalyst | Solvent | Temperature (Step 2) | Yield | Reference |
|---|---|---|---|---|
| CuCl₂ | None | 35 °C | 42% | acs.org |
| CuCl₂ | Toluene | 35 °C | 27% | acs.org |
| CuCl₂ | Toluene | 110 °C | 67% | acs.org |
| CuCl₂ | Toluene | Room Temp | 68% | acs.org |
| CuCl | Toluene | Room Temp | 40% | acs.org |
Zinc Tetrafluoroborate-Mediated Ring Expansions
A highly regio- and stereoselective method for producing cis-2-iminothiazolidines involves a ring-expansion reaction mediated by zinc tetrafluoroborate (B81430) (Zn(BF₄)₂). nih.govcarta-evidence.org This synthesis utilizes trans-N-alkyl aziridine-2-carboxylates, which react with phenyl or alkyl isothiocyanates in refluxing dichloroethane (DCE). nih.govacs.org The reaction proceeds through a complete regio- and stereoselective process, yielding the target cis-iminothiazolidines in moderate to good yields, ranging from 35% to 82%. carta-evidence.orgacs.orgresearchgate.net
The choice of the Lewis acid is critical; other catalysts such as ZnCl₂, BF₃·OEt₂, and Cu(OTf)₂ were found to be ineffective, leading to complex mixtures. nih.gov Zn(BF₄)₂ proved to be the most effective mediator for this transformation. nih.govresearchgate.net Interestingly, when N-alkyl isothiocyanates were used instead of N-aryl variants, the reaction yielded cis-thiazolidine-2-iminium tetrafluoroborates as the sole products in good yields (57–81%). acs.orgresearchgate.net
| Aziridine N-Substituent (R¹) | Isothiocyanate Ar-Substituent | Product | Yield | Reference |
|---|---|---|---|---|
| Cyclohexyl | Phenyl | cis-4-Ethoxycarbonyl-3-cyclohexyl-N,5-diphenylthiazolidin-2-imine | 84% | acs.org |
| Cycloheptyl | Phenyl | cis-4-Ethoxycarbonyl-3-cycloheptyl-N,5-diphenylthiazolidin-2-imine | 87% | acs.org |
| Benzyl | Phenyl | cis-4-Ethoxycarbonyl-3-benzyl-N,5-diphenylthiazolidin-2-imine | 35% | acs.org |
Other Transition Metal-Catalyzed Transformations
Besides copper and zinc, other transition metals have been successfully used to catalyze the synthesis of 2-iminothiazolidine frameworks. Iron(III) chloride (FeCl₃) has been employed as a catalyst for the synthesis of spirooxindolo-2-iminothiazolidines. nih.govresearchgate.net This demonstrates the utility of inexpensive and abundant metals in facilitating these complex transformations. Additionally, the classical reaction of aziridines with isothiocyanates has been studied using various catalytic systems, including those based on Pd(II), indicating a broader range of transition metals can be applied to this chemistry. nih.gov
Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. The synthesis of 2-iminothiazolidines has benefited from the application of green chemistry principles, particularly through the development of solvent-free reaction systems.
Solvent-Free Reaction Systems
Eliminating harmful organic solvents is a primary goal of green chemistry. scilit.com Several methods for synthesizing 2-iminothiazolidines have been adapted to run under solvent-free conditions.
One notable example is the thiol-yne coupling of propargylamine with an isothiocyanate, which can be conducted without any solvent at ambient temperature. researchgate.net This method is highly efficient, providing excellent yields and demonstrating high atom economy. researchgate.net
Another green approach involves mechanochemistry, where reactants are combined and ground together using a mortar and pestle. A one-pot telescopic synthesis of thiazol-2(3H)-imines has been developed using this solvent-free grinding method, reacting an isothiocyanate, a primary amine, and an α-bromoketone. scilit.com This protocol is simple, operates under mild conditions, and produces the desired products in good to outstanding yields (up to 98%) in just 10 to 20 minutes. scilit.com
Furthermore, efficient and green syntheses have been developed using urea (B33335) or thiourea as a catalyst under solvent-free conditions at 110 °C. nih.gov These protocols are inexpensive, eco-friendly, and provide the final products in high yields. nih.gov Solid-phase reactive chromatography is another sustainable, metal-free, and catalyst-free approach that has been used to synthesize unstable 2-imino-thiazolidine-4-ol derivatives, avoiding the need for extensive liquid-liquid extraction. rsc.org
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a significant and powerful technique in synthetic chemistry, offering considerable advantages over conventional heating methods. nih.gov The application of microwave irradiation in the synthesis of thiazolidine derivatives, including this compound and its analogs, has gained prominence due to its efficiency and effectiveness. nih.govnih.gov Microwave heating provides rapid, uniform, and specific heating to the reaction mixture, which can lead to a dramatic acceleration of reaction rates, increased product yields, and enhanced reproducibility. nih.govnih.gov This methodology often results in cleaner reaction profiles with minimal by-products, aligning with the principles of green chemistry by reducing reaction times and energy consumption. nih.govscilit.com
Several microwave-assisted protocols have been developed for the efficient synthesis of 2-iminothiazolidine scaffolds and their derivatives. A noteworthy approach involves the one-pot, three-component reaction, which is an improved version of the Hantzsch thiazole synthesis. scilit.com This method allows for the formation of thiazol-2-imines in excellent yields and high purity within very short reaction times, typically 10 to 15 minutes, under catalyst-free conditions. scilit.com
Another effective microwave-assisted strategy is the synthesis of 2-iminothiazolidines via the treatment of secondary N-propargylamines with isothiocyanates. beilstein-journals.org This reaction proceeds through a thiourea formation followed by an intramolecular thia-Michael cyclization. beilstein-journals.org The use of microwave irradiation in the presence of a catalyst like p-toluenesulfonic acid (PTSA) facilitates the synthesis of related 4-substituted 5-methylthiazol-2-amines from N-propargylamines and isothiocyanates in a solvent like DMF at elevated temperatures. beilstein-journals.org
The superiority of microwave-assisted protocols over conventional heating is evident in comparative studies. For instance, the synthesis of 2,6-diarylpiperidin-4-ylidene thiazolidin-4-one derivatives under microwave irradiation (250 W) afforded high yields within 3–6 minutes, whereas conventional methods required significantly more time and resulted in lower yields. nih.gov A similar comparison for the synthesis of 5-benzylidene-2-thioxo-thiazolidine-4-one compounds also highlights the efficiency of the microwave-assisted approach.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Thiazolidine Analogs
| Product | Method | Catalyst/Reagents | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Benzylidene-2-thioxo-thiazolidine-4-one | Conventional | Piperidine/Acetic Acid in Ethanol | 10-12 hours | 60-75 | researchgate.net |
| 5-Benzylidene-2-thioxo-thiazolidine-4-one | Microwave | Piperidine, Acetic Acid, Silica (B1680970) Gel | 6-8 minutes | 85-95 | researchgate.net |
| 2,6-Diarylpiperidin-4-ylidene thiazolidin-4-one | Conventional | Amberlite IR-120H resin | 8-10 hours | 70-82 | nih.gov |
Mechanistic Investigations of 2 Imino 3 Methylthiazolidine Formation and Reactions
Proposed Reaction Mechanisms and Intermediates
The formation of the 2-iminothiazolidine ring system often proceeds through the reaction of a primary amine with an isothiocyanate to form a thiourea (B124793) intermediate in situ. This is a common initial step in many multi-component reactions leading to this heterocyclic core. researchgate.net The subsequent steps can vary depending on the other reactants and conditions employed.
One well-established pathway involves the reaction of an N-substituted thiourea with a suitable electrophile containing a two-carbon unit, such as an α-haloketone or its equivalent. For instance, the condensation of N-methylthiourea with α-halogeno ketones can lead to the formation of 2-imino-3-methyl-2,3-dihydrothiazoles. researchgate.net The mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, forming an isothiourea intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield the final product.
In a one-pot, three-component synthesis, the reaction of amines, isothiocyanates, and nitroepoxides in THF has been shown to produce 2-iminothiazoles. The proposed mechanism involves the initial formation of thiourea, followed by the ring-opening of the nitroepoxide by the sulfur atom of the thiourea. A subsequent cyclization and dehydration cascade then leads to the final product. researchgate.net
Another approach utilizes propargylamines and isothiocyanates. The reaction first forms a propargyl thiourea intermediate. This intermediate can then undergo cyclization. nih.gov In the presence of a copper catalyst, a 5-exo-dig S-cyclization is favored, leading to the formation of thiazolidin-2-imines. nih.govacs.org Density functional theory (DFT) calculations have supported this pathway, indicating a lower energy barrier for the S-cyclization compared to the alternative N-cyclization. nih.govacs.org
The reaction of trans-aziridine-2-carboxylates with isothiocyanates in the presence of a Lewis acid like zinc tetrafluoroborate (B81430) provides another route. The proposed mechanism involves the coordination of the aziridine (B145994) nitrogen to the Lewis acid, which facilitates a nucleophilic attack of the sulfur atom of the isothiocyanate on the aziridine ring, leading to ring expansion and the formation of cis-2-iminothiazolidines. acs.org
A novel synthesis of N-(3-benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide was achieved through a one-pot reaction involving the bromination of an α-active methylene (B1212753) ketone, followed by treatment with potassium thiocyanate (B1210189) and condensation with benzylamine. The mechanism was confirmed by X-ray crystallography and involved the formation of a thiazolidine (B150603) ring with a hydroxyl group at the 4-position, rather than the expected dihydrothiazole. ekb.eg
Elucidation of Regioselectivity and Stereoselectivity in Synthesis
Regioselectivity and stereoselectivity are critical aspects of the synthesis of 2-imino-3-methylthiazolidine derivatives, as they determine the final substitution pattern and spatial arrangement of the molecule.
In the reaction of N-monosubstituted thioureas with α-halogeno ketones, the regioselectivity is highly dependent on the reaction conditions. In neutral solvents, the reaction exclusively yields 2-(N-substituted amino)thiazoles. However, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and the regioisomeric 3-substituted 2-imino-2,3-dihydrothiazoles is formed. researchgate.net The use of α-tosyloxyacetophenones and N-methylthiourea in an acidic medium has been shown to provide excellent regiocontrol, favoring the formation of 2-imino-3-methyl-2,3-dihydrothiazoles. researchgate.net
The synthesis of 2-iminothiazolidin-4-ones from unsymmetrical thioureas and ethyl chloroacetate (B1199739) also demonstrates significant regioselectivity. The presence of a basic ionic liquid catalyst can lead to the formation of a single regioisomer in high yield. researchgate.net The nature of the substituents on the thiourea can also direct the cyclization. For instance, in thioureas bearing both an alkyl and an aryl substituent, the enolization is facilitated from the aryl side, leading to regioselective cyclization. researchgate.net
Stereoselectivity is prominent in reactions involving chiral starting materials or catalysts. The reaction of trans-aziridine-2-carboxylates with isothiocyanates mediated by zinc tetrafluoroborate proceeds with complete regio- and stereoselectivity to produce cis-2-iminothiazolidines. acs.org This stereochemical outcome is attributed to the specific coordination of the Lewis acid and the subsequent intramolecular cyclization pathway. acs.org Similarly, aldol (B89426) reactions of axially chiral 5-methyl-2-(o-aryl)imino-3-(o-aryl)-thiazolidine-4-ones have been shown to proceed with high diastereoselectivity, with one face of the enolate being shielded by the ortho-substituent on the N3-aryl ring. mdpi.com
Kinetic Studies of Cyclization and Transformation Processes
While detailed kinetic data for the formation of this compound is not extensively reported in the provided context, some studies allude to the rates of reaction under different conditions. For example, the microwave-induced synthesis of 2-imino-4-thiazolidinone from chloroacetic acid and thiourea is noted to be rapid, being completed in minutes. nih.gov This suggests that the cyclization and subsequent transformation steps are significantly accelerated under microwave irradiation.
In the copper-catalyzed synthesis of thiazolidin-2-imines from propargylamines and isothiocyanates, control experiments have shed light on the reaction progress. For instance, the reaction of a pre-formed propargylamine (B41283) with phenyl isothiocyanate in the presence of a copper catalyst went to completion within 18 hours. nih.gov This provides a qualitative measure of the timescale for the cyclization step under these specific catalytic conditions.
Influence of Reaction Conditions on Pathway Selectivity
The selectivity of the reaction pathways leading to this compound and its analogs is highly sensitive to the reaction conditions. Key factors include the acidity or basicity of the medium, temperature, and the choice of solvent.
Acidity and Basicity Effects
The pH of the reaction medium can dramatically influence the regiochemical outcome of the cyclization. As previously mentioned, the reaction of N-monosubstituted thioureas with α-halogeno ketones yields different regioisomers depending on whether the conditions are neutral or acidic. researchgate.net Acidic conditions, such as using a mixture of hydrochloric acid and ethanol, were found to be most efficient for generating 2-imino-2,3-dihydrothiazoles. researchgate.net
Temperature and Solvent Effects
Temperature is a critical parameter that can affect both the reaction rate and the product distribution. In a copper-catalyzed one-pot synthesis of thiazolidin-2-imines, increasing the temperature of the second step (the cyclization) from 35 °C to 110 °C significantly increased the yield of the desired product. nih.govacs.org
The choice of solvent also plays a pivotal role. In the same copper-catalyzed synthesis, changing the solvent to toluene (B28343) at the cyclization step initially decreased the yield, but this was overcome by increasing the temperature. nih.govacs.org The viscosity of the reaction mixture, which can be influenced by the solvent, can also impact the reaction's efficiency. nih.gov In a one-pot synthesis of 2-imino-4-(trifluoromethyl)thiazolidin-4-ol derivatives, N,N-dimethylformamide (DMF) was found to be the optimal solvent, with the yield decreasing as the water content in the solvent mixture increased. lookchem.com
The following table summarizes the effect of reaction conditions on the synthesis of 2-iminothiazolidine derivatives based on the discussed literature.
| Reaction | Reactants | Conditions | Product(s) | Effect of Conditions |
| Thiazolidine formation | N-monosubstituted thioureas, α-halogeno ketones | Neutral solvent | 2-(N-substituted amino)thiazoles | Neutral conditions favor N-alkylation of the exocyclic amino group. |
| Thiazolidine formation | N-monosubstituted thioureas, α-halogeno ketones | Acidic medium (e.g., 10M HCl-EtOH) | Mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles | Acidic conditions promote the formation of the endocyclic imine regioisomer. researchgate.net |
| Thiazolidin-2-imine synthesis | Primary amines, ketones, terminal alkynes, isothiocyanates | CuCl2 catalyst, Toluene, 110 °C | Thiazolidin-2-imines | Higher temperature and specific solvent choice are crucial for good yields. nih.govacs.org |
| Thiazolidin-4-ol synthesis | Primary amines, phenyl isothiocyanate, 3-bromo-1,1,1-trifluoropropan-2-one | DMF | 2-imino-4-(trifluoromethyl)thiazolidin-4-ol | DMF provides the highest yield compared to aqueous or solvent-free conditions. lookchem.com |
Chemical Reactivity and Transformations of 2 Imino 3 Methylthiazolidine Derivatives
Reactions at the Imino Nitrogen and Thiazolidine (B150603) Ring
The exocyclic imino nitrogen of 2-iminothiazolidine derivatives exhibits nucleophilic character, making it susceptible to reactions with various electrophiles. Acylation and alkylation reactions are common transformations at this position. For instance, the reaction of 2-imino-3-(p-ethoxyphenyl)thiazolines with acylating agents can lead to the formation of 2-acylimino derivatives. researchgate.net Similarly, alkylation of the ring nitrogen or the exocyclic imino nitrogen can occur, with the regioselectivity often depending on the reaction conditions and the nature of the substituents. researchgate.net
The thiazolidine ring, particularly the C-5 methylene (B1212753) group, is another key site of reactivity. This position is activated by the adjacent carbonyl group (in 2-iminothiazolidin-4-ones) and can be readily functionalized. chemistryjournal.net A prominent example is the Knoevenagel condensation with aromatic aldehydes, catalyzed by bases like sodium acetate (B1210297) in acetic acid, to yield 5-arylidene derivatives. mdpi.com The reactivity of this methylene group is reportedly enhanced by the presence of an imino or thioxo group at the C-2 position. chemistryjournal.net
Furthermore, the imino group can participate in cycloaddition reactions. For example, [3+2] cycloaddition reactions of nitrile imines with 2-iminothiazolidine-4-one derivatives have been reported, leading to the formation of spiro compounds. mdpi.com In some cases, these reactions can be followed by rearrangements to yield more complex heterocyclic systems. mdpi.com
The versatility of these reaction sites allows for the synthesis of a wide array of derivatives with diverse functionalities.
Ring-Opening and Rearrangement Reactions
The thiazolidine ring in 2-imino derivatives can undergo ring-opening and rearrangement reactions under specific conditions, providing pathways to different heterocyclic structures or acyclic compounds. A notable example is the domino ring-opening cyclization (DROC) of activated aziridines with isothiocyanates. nih.govresearchgate.net This reaction, often catalyzed by a Lewis acid, proceeds via an SN2-type ring-opening of the aziridine (B145994) by the isothiocyanate, followed by an intramolecular cyclization to form the 2-iminothiazolidine ring. nih.govresearchgate.netacs.org This method is highly stereospecific, allowing for the synthesis of enantiomerically enriched 2-iminothiazolidines from chiral aziridines. nih.govresearchgate.net
Another interesting transformation is the zinc tetrafluoroborate-mediated ring expansion of trans-aziridine-2-carboxylates with isothiocyanates to yield cis-2-iminothiazolidines. acs.org The reaction involves a regio- and stereospecific nucleophilic ring opening of the aziridine by the sulfur atom of the isothiocyanate, followed by intramolecular cyclization. acs.org
Rearrangements can also be induced by thermal or photochemical means. While specific examples for 2-imino-3-methylthiazolidine are not extensively documented in the provided results, related heterocyclic systems undergo such transformations. For instance, thermal treatment of certain aziridine derivatives can lead to rearranged benzazocine structures. electronicsandbooks.com Photochemical conditions can also induce rearrangements, such as the conversion of isoxazoles into ketenimines. nih.gov These principles of pericyclic reactions, including sigmatropic rearrangements, suggest potential, yet to be fully explored, pathways for the rearrangement of 2-iminothiazolidine derivatives. ethz.chlibretexts.org
Functionalization and Derivatization Strategies
A wide range of functionalization and derivatization strategies have been developed for 2-iminothiazolidine derivatives, leveraging the reactivity of both the imino group and the thiazolidine ring.
The most common electrophilic substitution occurs at the C-5 position of the thiazolidin-4-one ring, which behaves as an active methylene group. The Knoevenagel condensation with various aromatic aldehydes is a well-established method to introduce an arylidene moiety at this position. mdpi.com These reactions are typically carried out in the presence of a base catalyst such as sodium acetate in acetic acid or pyridine. mdpi.com The electronic nature of the substituents on the aromatic aldehyde can influence the reaction yield, with electron-withdrawing groups often leading to better outcomes. mdpi.com
Halogenation of the thiazolidine ring is another potential electrophilic substitution, although specific examples for this compound were not prominent in the search results. However, processes for the halogenation of related β-lactam compounds are known, suggesting the feasibility of such transformations. google.com
The 2-iminothiazolidine scaffold can be synthesized through various reactions involving nucleophilic attack. One key method is the reaction of α-halo ketones or esters with thiourea (B124793) derivatives. nih.govkau.edu.sa The process involves an initial nucleophilic substitution of the halide by the sulfur of thiourea, followed by an intramolecular cyclization. nih.gov
The exocyclic imino group can also be the site of nucleophilic attack, although it is more commonly the nucleophile itself. However, in the synthesis of 2-iminothiazolidines from aziridines and isothiocyanates, the reaction mechanism involves the nucleophilic attack of the sulfur atom of the isothiocyanate onto the aziridine ring. nih.govacs.org
Furthermore, the thiazolidine ring system can react with organometallic reagents. For instance, imidazo[2,1-b]thiazolines have been shown to react with organolithium reagents, leading to a nucleophilic attack on the sulfur atom and subsequent ring cleavage. nih.gov
The C-5 methylene group of 2-iminothiazolidin-4-ones can be deprotonated to form an enolate, which can then participate in carbon-carbon bond-forming reactions, most notably Aldol (B89426) reactions. Axially chiral 5-methyl-2-(o-aryl)imino-3-(o-aryl)-thiazolidine-4-ones have been shown to undergo diastereoselective Aldol reactions with benzaldehyde. nih.govmdpi.com The reaction proceeds by forming an enolate using a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by the addition of the aldehyde. nih.govmdpi.com The stereoselectivity of the reaction can be influenced by the steric bulk of the substituents on the aryl groups, leading to the formation of specific diastereomers. nih.gov
The following table summarizes the diastereomeric ratios obtained in the Aldol reaction of various 5-methyl-2-(o-aryl)imino-3-(o-aryl)-thiazolidine-4-ones with benzaldehyde.
| Compound | Ortho Substituent on N3-Aryl Ring | Diastereomeric Ratio |
|---|---|---|
| 1 | H | No selectivity |
| 2 | Methyl | 2.5:1 |
| 3 | Ethyl | 3.5:1 |
| 4 | Isopropyl | 11.5:1 |
| 5 | α-Naphthyl | Significant selectivity |
Data derived from research on Aldol reactions of axially chiral thiazolidine-4-ones. nih.gov
These reactions highlight the potential of using 2-iminothiazolidin-4-one derivatives as chiral synthons for the stereoselective synthesis of complex molecules.
Oxidation and Reduction Pathways
This compound derivatives can undergo both oxidation and reduction reactions, leading to different classes of compounds.
Oxidation of the thiazolidine ring can lead to the formation of thiazoline (B8809763) or thiazole (B1198619) derivatives. For example, 2-imino-1,3-thiazolidines can be oxidized to the corresponding 2-imino-1,3-thiazolines. One reported method involves the use of manganese(III) triacetate.
The sulfur atom in the thiazolidine ring is also susceptible to oxidation. Treatment of thiazolidinone derivatives with oxidizing agents like hydrogen peroxide in acetic acid can lead to the formation of sulfones. researchgate.net
Reduction of the imino group or other functional groups on the thiazolidine ring can also be achieved. Catalytic hydrogenation is a common method for the reduction of double bonds. libretexts.org For instance, certain iminothiazolidine derivatives can be reduced, presumably at the imino group, via catalytic hydrogenation. google.com The choice of catalyst, such as palladium on carbon (Pd-C), platinum oxide (PtO2), or Raney nickel (Ra-Ni), can influence the outcome of the reaction. libretexts.org The reduction of nitro groups on aryl substituents of 2-iminothiazolidine derivatives is another important transformation, which can be achieved through catalytic hydrogenation, providing access to amino-substituted compounds. sioc-journal.cn
Stereochemical Aspects in 2 Imino 3 Methylthiazolidine Research
Synthesis of Chiral 2-Imino-3-methylthiazolidine Analogs
The primary route for synthesizing chiral 2-iminothiazolidine analogs, including those with a methyl group at the N-3 position, relies on the principle of stereochemical transfer from a chiral precursor. A highly effective and widely documented method is the domino ring-opening cyclization (DROC) of activated aziridines with isothiocyanates. acs.orgresearchgate.net
This process typically begins with a chiral, N-activated aziridine (B145994). The activation is crucial for facilitating the nucleophilic attack by the isothiocyanate. The reaction is often catalyzed by a Lewis acid, which coordinates to the aziridine nitrogen, further enhancing its electrophilicity and promoting a ring-opening reaction. researchgate.net The isothiocyanate, acting as a sulfur nucleophile, attacks one of the aziridine carbons. This attack proceeds via an S(_N)2-type mechanism, which results in an inversion of configuration at the site of attack. nih.gov
Following the ring-opening, the intermediate undergoes a subsequent intramolecular 5-exo-dig cyclization. The nitrogen atom of the former isothiocyanate attacks the carbon of the imino group, forming the five-membered thiazolidine (B150603) ring. Crucially, the stereochemistry established in the initial aziridine is maintained throughout this domino sequence, allowing for the predictable synthesis of chiral 2-iminothiazolidine derivatives. The substitution pattern of the final product, including the methyl group at the N-3 position, is determined by the choice of the starting aziridine and isothiocyanate. For instance, using N-methyl isothiocyanate in reaction with a chiral aziridine would yield the desired this compound structure.
Diastereoselective and Enantioselective Methodologies
The DROC of activated aziridines is notable for its exceptional level of stereocontrol, offering both high diastereoselectivity and enantiospecificity. acs.orgfigshare.com This precision stems from the concerted and stereospecific nature of the S(_N)2 ring-opening and subsequent cyclization.
Enantiospecificity : When an enantiomerically pure aziridine is used as the starting material, the chirality is transferred to the 2-iminothiazolidine product with high fidelity. Research has demonstrated that reactions starting with enantiopure (R)- or (S)-aziridines yield the corresponding chiral 2-iminothiazolidines with excellent enantiomeric excess (ee), often greater than 99%. acs.orgresearchgate.net This direct transfer of chirality makes the methodology highly valuable for asymmetric synthesis.
Diastereoselectivity : The reaction is also highly diastereoselective. The relative configuration of substituents on the starting aziridine dictates the relative configuration of the substituents on the final thiazolidine ring. For example, the cyclization of a trans-2,3-disubstituted aziridine with an isothiocyanate will yield a single diastereomer of the corresponding 4,5-disubstituted 2-iminothiazolidine. nih.gov The S(_N)2-mediated ring-opening ensures that the stereochemical relationship between the substituents is preserved in the final product.
The choice of Lewis acid catalyst (e.g., BF(_3)·OEt(_2), Sc(OTf)(_3)) can influence reaction rates and yields but generally does not alter the stereochemical outcome, which is primarily dictated by the substrate. acs.orgnih.gov
| Starting Aziridine Stereochemistry | Isothiocyanate | Product Stereochemistry | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Enantiopure (R)-2-phenyl-N-tosylaziridine | Phenyl isothiocyanate | (S,Z)-N,5-diphenyl-3-tosylthiazolidin-2-imine | >99% | Low (34%) with Sc(OTf)3, >99% with BF3·OEt2 | acs.orgnih.gov |
| trans-2,3-disubstituted aziridine | Aryl isothiocyanate | Single diastereomer | >99% | >99% | nih.gov |
Atropisomerism and Axial Chirality in Substituted Systems
While central chirality, based on stereogenic carbon atoms, is common in 2-iminothiazolidine research, the concept of axial chirality and atropisomerism represents a more advanced stereochemical aspect. Atropisomerism occurs when rotation around a single bond is sufficiently hindered, leading to the existence of stable, separable enantiomeric conformers.
Direct examples of atropisomerism in this compound itself are not extensively documented. However, research on closely related heterocyclic systems provides strong evidence for its potential occurrence in appropriately substituted analogs. Studies on 3-arylthiazolidine-2-thiones have demonstrated the existence of stable atropisomers. rsc.org In these cases, a bulky aryl substituent, such as a 1-naphthyl or a 2-methylnaphth-1-yl group, attached to the N-3 position creates significant steric hindrance that restricts rotation around the C-N bond connecting the ring to the aryl group. rsc.org The rotational energy barriers were high enough to allow for the separation and characterization of the individual atropisomers. rsc.org
By analogy, it is highly probable that atropisomerism could be induced in this compound derivatives. This would require the introduction of sterically demanding groups at key positions to create a high barrier to rotation. Potential scenarios include:
Substitution on the exocyclic nitrogen: Attaching a bulky, ortho-substituted aryl group to the exocyclic imino nitrogen could restrict rotation around the C=N-Aryl bond, though the C=N double bond itself does not rotate. More likely, atropisomerism could arise from restricted rotation of a bond within the substituent itself, with its chirality influencing the ring.
Substitution at C-5: A bulky group at the C-5 position, adjacent to the N-3 methyl group and potentially another large substituent on the imino nitrogen, could create a crowded steric environment that hinders rotation of a bond connected to one of these groups.
Further evidence comes from research on 2-(o-aryl)imino-3-(o-aryl)-thiazolidine-4-ones, where thermally interconvertible axially chiral species have been synthesized. researchgate.net This demonstrates that the thiazolidine framework is conducive to supporting axial chirality when appropriate substitution patterns are employed. The study of such atropisomers is significant as the distinct, stable, three-dimensional shapes of different atropisomers can lead to different biological activities.
| Compound Class | Source of Axial Chirality | Observation | Reference |
|---|---|---|---|
| 3-(1-Naphthyl)thiazolidine-2-thione | Hindered rotation around the N-C(naphthyl) bond | Stable, separable atropisomers observed | rsc.org |
| 3-(2-Methylnaphth-1-yl)thiazolidine-2-thione | Hindered rotation around the N-C(naphthyl) bond | Rotational energy barriers measured by dynamic NMR and HPLC | rsc.org |
| 5-Methyl-2-(o-aryl)imino-3-(o-aryl)-thiazolidine-4-ones | Hindered rotation of aryl groups | Thermally interconvertible axially chiral compounds synthesized | researchgate.net |
Coordination Chemistry of 2 Imino 3 Methylthiazolidine Ligands
Ligand Design and Metal Complexation Studies
The design of 2-imino-3-methylthiazolidine as a ligand is predicated on the presence of multiple potential donor atoms: the exocyclic imino nitrogen, the endocyclic amino nitrogen, and the sulfur atom within the thiazolidine (B150603) ring. The methyl group at the 3-position can influence the ligand's steric and electronic properties, which in turn affects its coordination to metal ions.
Ligand Synthesis: The synthesis of 2-iminothiazolidine derivatives can be achieved through various organic reactions. A common method involves the reaction of N-substituted thioureas with α-halo ketones or related electrophiles. Specifically for this compound, a plausible synthetic route would involve the reaction of N-methylthiourea with a suitable two-carbon electrophile, such as 1,2-dibromoethane, leading to the cyclization and formation of the thiazolidine ring.
Coordination Modes: The this compound ligand can exhibit several coordination modes, acting as a monodentate, bidentate, or bridging ligand.
Monodentate Coordination: Coordination can occur through the exocyclic imino nitrogen, which is often the most basic and accessible donor site.
Bidentate Chelation: The ligand can form a stable five-membered chelate ring by coordinating through both the exocyclic imino nitrogen and the endocyclic sulfur atom.
Bridging Coordination: In polynuclear complexes, the ligand could bridge two metal centers, for instance, using the imino nitrogen to coordinate to one metal and the sulfur atom to another.
The preferred coordination mode is influenced by several factors, including the nature of the metal ion, the solvent system, and the presence of other ligands in the coordination sphere.
Formation of Metal-Thiazolidinyl Complexes
The formation of metal complexes with this compound would typically involve the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt and to facilitate the complexation reaction.
Studies on related 2-iminothiazolidine ligands have demonstrated the formation of complexes with a variety of transition metals, including but not limited to silver(I), gold(I), copper(II), and cobalt(II). The synthesis of these complexes is generally straightforward, often proceeding at room temperature or with gentle heating.
Illustrative Synthetic Data for Related Metal-Thiazolidinyl Complexes
| Metal Precursor | Ligand (Related to this compound) | Solvent | Reaction Conditions | Resulting Complex Type |
|---|---|---|---|---|
| AgNO3 | 2-Imino-3-arylthiazolidine | Ethanol | Stirring at room temperature | [Ag(L)2]NO3 |
| AuCl(SMe2) | 2-Imino-3-arylthiazolidine | Dichloromethane | Stirring at room temperature | [Au(L)Cl] |
| CuCl2·2H2O | 2-(Arylimino)thiazolidine | Methanol | Reflux | [Cu(L)2Cl2] |
| CoCl2·6H2O | 2-(Arylimino)thiazolidine | Ethanol | Reflux | [Co(L)2Cl2] |
This table presents generalized data based on studies of related 2-iminothiazolidine derivatives to illustrate potential synthetic conditions.
Characterization of the resulting metal complexes typically involves a combination of spectroscopic techniques such as FT-IR, NMR, and UV-Vis spectroscopy, along with elemental analysis and, where possible, single-crystal X-ray diffraction to definitively determine the molecular structure and coordination geometry.
Role in Catalysis and Supramolecular Assembly
Metal complexes of 2-iminothiazolidine derivatives are being explored for their potential applications in catalysis and supramolecular chemistry. The tunable electronic and steric properties of the ligand, achieved through modification of the substituent at the 3-position (such as the methyl group in this compound), can influence the catalytic activity and selectivity of the metal center.
Catalysis: While specific catalytic applications for this compound complexes are not extensively reported, related metal-thiazole and -thiazolidine complexes have shown promise in various catalytic transformations. These include oxidation reactions, C-C coupling reactions, and polymerization processes. The sulfur atom in the ligand can play a role in stabilizing different oxidation states of the metal center, which is often a key feature in catalytic cycles.
Supramolecular Assembly: The ability of this compound to act as a versatile building block, with its multiple coordination sites and potential for hydrogen bonding via the imino group, makes it an interesting candidate for the construction of supramolecular architectures. Through coordination-driven self-assembly, these ligands can link metal centers to form discrete metallacycles, metallacages, or extended coordination polymers. The resulting supramolecular structures can exhibit interesting properties, such as host-guest chemistry, molecular recognition, and materials with novel magnetic or optical properties.
Redox Activity of Metal-Ligand Systems
The redox activity of metal complexes is a fundamental aspect of their chemistry and is crucial for their application in areas such as catalysis and sensor technology. The this compound ligand can influence the redox properties of a coordinated metal ion in several ways.
The electron-donating properties of the nitrogen and sulfur atoms can modulate the electron density at the metal center, thereby affecting its reduction potential. Furthermore, the ligand itself may be redox-active, participating in electron transfer processes. Electrochemical techniques, such as cyclic voltammetry, are employed to study the redox behavior of these metal-ligand systems.
Hypothetical Redox Potentials for Metal Complexes of a 2-Iminothiazolidine Ligand
| Metal Complex | Redox Couple | Potential (V vs. SCE) | Reversibility |
|---|---|---|---|
| [Cu(L)2]2+ | Cu(II)/Cu(I) | +0.15 | Reversible |
| [Fe(L)2]3+ | Fe(III)/Fe(II) | +0.40 | Reversible |
| [Co(L)2]3+ | Co(III)/Co(II) | -0.25 | Quasi-reversible |
This table presents hypothetical data to illustrate the potential redox properties of metal complexes with a 2-iminothiazolidine ligand, based on general trends observed for similar N,S-donor ligands.
The stability of different oxidation states of the metal in these complexes is a key factor in their potential utility. For instance, a complex that can reversibly cycle between two oxidation states might be a good candidate for a catalytic redox reaction. The specific nature of the this compound ligand, with its combination of a soft sulfur donor and hard nitrogen donors, can lead to interesting and potentially useful redox chemistry.
Theoretical and Computational Studies of 2 Imino 3 Methylthiazolidine
Quantum Chemical Calculations (e.g., DFT Studies)
Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. It is instrumental in predicting various molecular properties with a favorable balance between accuracy and computational cost.
The structure of 2-Imino-3-methylthiazolidine presents possibilities for different conformations and tautomeric forms. The thiazolidine (B150603) ring can adopt various puckered conformations, and the exocyclic imino group can exist in equilibrium with its amino tautomer.
Computational studies on the related 2-amino-2-thiazoline (B132724) system using DFT at the Becke3LYP/6-311+G(d,p) level, as well as MP2/6-311+G(d,p) and CBS-Q model chemistries, have indicated that the amino tautomer is generally more stable than the imino tautomer. researchgate.net For 2-amino-2-thiazoline, the energy difference suggests a preference for the amino form. researchgate.net Solvation effects, when calculated using the SCRF (Self-Consistent Reaction Field) formalism, can shift the equilibrium towards the imino species. researchgate.net
For 2-iminothiazolidine derivatives, two isomers, (E) and (Z), are possible at the exocyclic C=N bond. Of these, the (Z)-isomer is typically calculated to be lower in energy. researchgate.net The stability of these structures is often influenced by intramolecular hydrogen bonding. researchgate.net In the case of this compound, the methyl group at the N3 position precludes the amino-imino tautomerism involving that nitrogen, but the fundamental conformational preferences of the ring and the exocyclic imino group remain relevant.
Table 1: Calculated Tautomeric Energies for 2-Amino-2-thiazoline
| Method | Phase | ΔH (kJ/mol) | ΔG (kJ/mol) | Equilibrium Constant (K) |
|---|---|---|---|---|
| B3LYP | Gas | -7.71 | -10.06 | 58.8 |
This table is based on data for the related compound 2-amino-2-thiazoline and illustrates the general principles of tautomeric stability in this class of compounds. researchgate.net
The electronic properties of this compound can be elucidated through methods like Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (FMO) theory.
Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex multi-electron wavefunction of a molecule into a localized picture of chemical bonds and lone pairs, which aligns with Lewis structure concepts. uni-muenchen.de This analysis can reveal charge distribution, hybridization, and the nature of bonding. In related thiazolidinone structures, NBO analysis has been used to study intramolecular charge transfer (ICT) interactions, which contribute to the molecule's stability. nih.gov For instance, interactions between lone pair orbitals (n) and antibonding orbitals (σ*) along hydrogen bond axes are crucial in understanding intermolecular interactions. researchgate.net In this compound, NBO analysis would likely show significant polarization in the C=N and N-C bonds, with the nitrogen and sulfur atoms acting as key electronic centers.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. mdpi.com In studies of related aminothiazole derivatives, DFT calculations have been used to determine the HOMO-LUMO energies and map their distribution. nih.gov For this compound, the HOMO is expected to be localized primarily on the imino nitrogen and the sulfur atom, while the LUMO would be distributed over the C=N bond and the adjacent atoms of the thiazolidine ring.
Molecular Electrostatic Potential (MEP): MEP maps are valuable for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP surface visualizes the electrostatic potential on the electron density surface. In studies of thiazolidine-2,4-dione derivatives, MEP maps have shown negative potential (red regions) around the oxygen atoms, indicating susceptibility to electrophilic attack, and positive potential (blue regions) around hydrogen atoms, indicating sites for nucleophilic attack. researchgate.net For this compound, the exocyclic imino nitrogen would be expected to be a region of negative electrostatic potential, making it a likely site for protonation and electrophilic attack.
A plausible synthetic route involves the reaction of N-methylthiourea with a 1,2-dihaloethane. The reaction would proceed via nucleophilic attack of the sulfur atom on one of the electrophilic carbons, followed by an intramolecular cyclization where one of the nitrogen atoms attacks the other carbon, displacing the second halide. A final deprotonation step would yield the this compound product.
Computational modeling of this process would involve:
Locating Transition States: Identifying the transition state structures for each step of the reaction.
Calculating Activation Energies: Determining the energy barriers for each step.
Constructing a Reaction Energy Profile: Plotting the energy of the system as it progresses from reactants to products through the transition states.
Molecular Modeling for Chemical Interactions (excluding biological target efficacy)
Molecular modeling can be employed to study the non-covalent interactions of this compound with other molecules. These interactions are crucial for understanding its physical properties, such as solubility and crystal packing.
For this compound, molecular modeling could predict its interactions with various solvents, which is important for understanding its solubility. It could also be used to predict its crystal structure by exploring different packing arrangements and identifying those with the lowest lattice energy. The imino nitrogen and the sulfur atom are expected to be the primary sites for hydrogen bonding and other polar interactions.
Structure-Reactivity Relationship Predictions
Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of a series of compounds with their reactivity or activity. While often used in drug design, these principles can also be applied to predict chemical reactivity.
For thiazolidine derivatives, QSAR studies have been conducted to understand their biological activities. nih.gov These studies typically use a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a mathematical model that can predict the activity of new compounds.
To predict the chemical reactivity of this compound, a similar approach could be taken. A set of related 2-iminothiazolidine derivatives with known reactivity data (e.g., reaction rates, equilibrium constants) could be used to develop a QSAR/SRR model. The model could then be used to predict the reactivity of this compound. Descriptors that would likely be important in such a model include:
Electronic Descriptors: Charges on key atoms (imino nitrogen, sulfur), HOMO/LUMO energies, dipole moment.
Steric Descriptors: Molecular volume, surface area.
Topological Descriptors: Connectivity indices that describe the branching of the molecule.
Global reactivity parameters derived from FMO energies, such as chemical potential, hardness, and electrophilicity index, are also valuable in predicting reactivity. nih.gov These parameters provide a quantitative measure of a molecule's tendency to react in a certain way.
Advanced Spectroscopic and Structural Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For 2-Imino-3-methylthiazolidine, both ¹H and ¹³C NMR spectroscopy are utilized to map out the carbon-hydrogen framework.
In ¹H NMR spectroscopy, the chemical shifts, signal multiplicities, and coupling constants of the protons provide a detailed picture of their local environments. The protons of the methyl group attached to the nitrogen atom are expected to appear as a singlet, while the methylene (B1212753) protons of the thiazolidine (B150603) ring will likely present as two distinct multiplets due to their different spatial relationships with the substituents on the ring. The imino proton, if observable, would appear as a broad singlet.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., alkyl, attached to a heteroatom). The imino carbon is expected to have the most downfield chemical shift due to its bonding to two nitrogen atoms.
Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| H-4/H-5 | 3.0 - 4.0 | Multiplet | -CH₂-CH₂- |
| N-CH₃ | 2.5 - 3.5 | Singlet | N-CH₃ |
| N-H | Variable, potentially broad | Singlet | =N-H |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| C=N | 160 - 170 | C=N (imino) |
| C-4/C-5 | 30 - 50 | -CH₂-CH₂- |
| N-CH₃ | 25 - 35 | N-CH₃ |
Note: The predicted values are based on typical chemical shift ranges for similar functional groups and structures. Actual experimental values may vary depending on the solvent and other experimental conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. upi.eduinnovatechlabs.com For this compound, these techniques can confirm the presence of key structural features.
The IR spectrum is expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of the various bonds. A prominent feature would be the C=N stretching vibration of the imino group. researchgate.net Additionally, C-H stretching and bending vibrations for the methyl and methylene groups will be present. The N-H stretching vibration of the imino group would also be a key diagnostic peak.
Raman spectroscopy, which relies on the scattering of light, provides complementary information. While strong in the IR spectrum, the N-H and C-H stretches may be weaker in the Raman spectrum. Conversely, the C=N and C-S stretching vibrations might be more prominent.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=N (Imino) | Stretching | 1600 - 1690 | Medium to Strong |
| N-H (Imino) | Stretching | 3100 - 3500 | Medium, often broad |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium to Strong |
| C-H (Aliphatic) | Bending | 1375 - 1465 | Medium |
| C-N | Stretching | 1000 - 1250 | Medium |
| C-S | Stretching | 600 - 800 | Weak to Medium |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. savemyexams.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound (C₄H₈N₂S), high-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate molecular mass. The monoisotopic mass of this compound is approximately 116.0408 Da.
Under electron impact (EI) ionization, the molecule will form a molecular ion (M⁺˙), which can then undergo fragmentation. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of small neutral molecules or radicals such as a methyl radical (•CH₃), hydrogen cyanide (HCN), or ethene (C₂H₄). The study of these fragment ions helps to piece together the structure of the original molecule. arkat-usa.orgraco.cat
Predicted Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Ion | Possible Neutral Loss |
| 116 | [C₄H₈N₂S]⁺˙ | (Molecular Ion) |
| 101 | [C₃H₅N₂S]⁺ | •CH₃ |
| 89 | [C₄H₇NS]⁺ | •NH |
| 73 | [C₃H₅N₂]⁺ | •SH |
| 57 | [C₃H₅N]⁺˙ | •H₂S, •HCN |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.
While a specific crystal structure for this compound is not publicly available in open-access databases like the Crystallography Open Database (COD), this technique remains the most definitive method for establishing the solid-state conformation, bond lengths, and bond angles of this and related thiazolidine derivatives. ugr.esnih.govneuinfo.orgcrystallography.net For analogous compounds, X-ray crystallography has been crucial in unambiguously confirming their molecular structures.
Chiral Chromatography for Enantiomeric and Diastereomeric Separation
Chiral chromatography is a specialized liquid chromatography technique used to separate stereoisomers, which are molecules with the same chemical formula and connectivity but different three-dimensional arrangements of their atoms. This includes enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).
The parent compound, this compound, is achiral as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, chiral chromatography is not an applicable technique for the separation of this specific molecule.
However, this technique would be highly relevant for the analysis of derivatives of this compound that are chiral. For instance, if a substituent introduced onto the thiazolidine ring creates a stereocenter, the resulting enantiomers or diastereomers could be separated and quantified using chiral chromatography. This would be crucial for stereoselective synthesis and for studying the biological activity of individual stereoisomers.
Exploration of Chemical Applications Non Biological, Non Clinical
Role as Synthetic Intermediates and Building Blocks in Organic Synthesis
The primary non-biological application of 2-imino-3-methylthiazolidine is its function as a versatile intermediate in organic synthesis. The presence of multiple reactive sites within its structure allows for the construction of more complex heterocyclic systems. Chemists utilize this compound as a starting material or a reactive partner in various synthetic routes.
The synthesis of this compound and its derivatives can be achieved through several established methods. One common approach involves the cyclization of N-methylthiourea with α-tosyloxyacetophenones in an acidic medium, which provides an expedient route to 2-imino-3-methyl-2,3-dihydrothiazoles with excellent regiocontrol. rsc.orgbiointerfaceresearch.com Another strategy involves the reaction of N-propargylamines with isothiocyanates, which proceeds through a thiourea (B124793) formation followed by an intramolecular cyclization to yield 2-iminothiazolidines. mdpi.com More advanced methods include the Lewis acid-catalyzed domino ring-opening cyclization of activated aziridines with isothiocyanates, which can produce highly substituted 2-iminothiazolidines with high stereospecificity. acs.orgacs.org
Once formed, this compound can undergo further transformations. The exocyclic imino group can react with various electrophiles. For instance, it can be acylated by reacting with acid chlorides to form N-acylimino derivatives. researchgate.netresearchgate.net A notable reaction is the Knoevenagel condensation, where the active methylene (B1212753) group at the 5-position of the related 2-iminothiazolidin-4-one scaffold reacts with aldehydes or isatin (B1672199) derivatives. This reaction is pivotal in creating derivatives with extended conjugation and diverse functionalities. biointerfaceresearch.com Research has also shown that this compound can be a precursor to a variety of other compounds, as detailed in the table below.
| Reactant | Reagent(s) | Resulting Product(s) | Reaction Type | Reference |
|---|---|---|---|---|
| This compound | Acyl Chlorides | N-Acylimino-3-methylthiazolidine derivatives | Acylation | researchgate.netresearchgate.net |
| This compound | Benzaldehyde | Benzylidenebis(3-methyl-2-thiazolidinimine) | Condensation | acs.org |
| This compound | 3,4-Dimethoxybenzaldehyde | 3,4-Dimethoxybenzylidenebis(3-methyl-2-thiazolidinimine) | Condensation | acs.org |
| This compound | tert-Butoxycarbonyl anhydride | tert-Butyl N-(3-methyl-2-thiazolidinylidene)carbamate | N-Protection (Boc) | acs.org |
| N-methylthiourea | α-Tosyloxyacetophenones | 2-Imino-3-methyl-2,3-dihydrothiazoles | Cyclization | biointerfaceresearch.com |
Potential in Agrochemical Development (e.g., as Pesticide or Herbicide Precursors)
The iminothiazoline scaffold, of which this compound is a fundamental example, is a key structural motif in several commercial and developmental agrochemicals. Its role is typically that of a precursor, providing the core heterocyclic structure that is later functionalized to achieve desired pesticidal or herbicidal activity.
A prominent example is the neonicotinoid insecticide Thiacloprid, developed by Bayer CropScience. mpg.deosti.gov The synthesis of Thiacloprid involves the intermediate 2-cyanoimino-1,3-thiazolidine, a compound structurally very similar to this compound. A patented production method describes reacting N-cyanoimino-S,S-dimethyl dithiocarbonate with cysteamine (B1669678) hydrochloride to synthesize this thiazolidine (B150603) core, which is then coupled with 2-chloro-5-chloromethylpyridine to yield the final insecticide. rsc.org This highlights the industrial relevance of the iminothiazolidine ring system as a crucial building block for complex agrochemicals.
Furthermore, research into new herbicides has identified 2-acylimino-thiazoline derivatives as a potent class of compounds. chemimpex.com Specifically, 2-(N-difluoroacetylimino)-5-methyl-3-(3-trifluoromethylphenyl)-1,3-thiazoline was discovered as a powerful pre-emergence bleaching herbicide. chemimpex.commdpi.comresearchgate.net It demonstrates excellent control over various grass and broadleaf weeds with good selectivity for cotton. chemimpex.com The synthesis of these herbicides involves the acylation of the 2-imino-thiazoline precursor, underscoring the role of the parent iminothiazoline structure in the discovery and development of new crop protection agents. mdpi.com
Utility in Materials Science and Polymer Chemistry
While direct polymerization of this compound is not extensively documented, the broader thiazolidine scaffold is utilized in materials science to create functional polymers and advanced materials. The heterocyclic ring can be incorporated into polymer structures to impart specific properties or can be used in the formation of complex material frameworks.
One application involves using thiazolidine derivatives as additives in polymer formulations. For instance, the related compound 3-methylthiazolidine-2-thione (B155251) is incorporated into plastics and coatings to improve material properties such as flexibility and durability. rsc.org This suggests a potential role for this compound as a polymer additive, where its unique chemical structure could offer benefits.
Another approach is the creation of functional polymer composites. Studies have shown that thiazolidin-4-one derivatives can be loaded into a chitosan-based polymer matrix. core.ac.ukresearchgate.net These composite materials exhibit enhanced antimicrobial properties and are being explored for applications in multifunctional food packaging. core.ac.ukresearchgate.net This demonstrates how the thiazolidine scaffold can be integrated with biopolymers to create new materials with desirable functionalities.
In the realm of advanced materials, thiazole- and thiazolidine-based compounds are used as spacers or linkers in the construction of metal-organic frameworks (MOFs). nih.gov The specific geometry and coordination sites offered by the heterocyclic ring contribute to the final network topology of the MOF, which in turn dictates its properties for applications such as gas storage and catalysis. nih.gov Thiazolidine chemistry has also been employed as a method for coupling polymer chains together, indicating its utility in creating more complex macromolecular architectures. rsc.org
Applications in Corrosion Inhibition Studies
The presence of heteroatoms (nitrogen and sulfur) and a π-electron system in the imino group makes this compound and related structures promising candidates for corrosion inhibitors. These compounds can adsorb onto a metal surface, forming a protective film that isolates the metal from the corrosive environment. Organic compounds containing N and S atoms are known to be effective inhibitors, particularly for the corrosion of steel in acidic media.
Studies on various thiazole (B1198619) and thiadiazole derivatives have demonstrated their efficacy in protecting mild steel and other metals. The inhibition mechanism involves the adsorption of the inhibitor molecules onto the metal surface, a process that can be either physical (electrostatic interaction) or chemical (chemisorption via coordinate bonds between heteroatoms and vacant d-orbitals of the metal). This adsorption blocks the active sites for corrosion, reducing both the anodic (metal dissolution) and cathodic (hydrogen evolution) reaction rates. nih.gov Consequently, these compounds are often classified as mixed-type inhibitors. nih.gov
The effectiveness of these inhibitors generally increases with concentration. Research on a structurally similar compound, 2-hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride (HMDBT), showed a high inhibition efficiency of 95.35% for mild steel in hydrochloric acid. rsc.org The table below summarizes the inhibition efficiency of several thiazole and related heterocyclic derivatives on different metals.
| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| 2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride (HMDBT) | Mild Steel | HCl | 95.35 | rsc.org |
| 2-Amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | H₂SO₄ | >90 (at optimal conc.) | |
| (E)-N-(anthracen-9-ylmethylene)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine | Carbon Steel | HCl | 98.04 | core.ac.uk |
| 2-(4-Octylphenyl)-4-phenylbenzo rsc.orgnih.govimidazo[1,2-a]pyrimidine (OPIP) | Mild Steel | HCl | 91.9 | nih.gov |
| 5-Phenylazo-2-thioxo-thiazolidin-4-one derivatives | C-Steel | H₂SO₄ | Not specified, but effective | |
| 2-Amino[4-p-hydroxyphenyl]thiazole (AHT) | Aluminum | Acidic (Theoretical) | High (theoretically superior to ABT) | researchgate.net |
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthetic Routes
The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For 2-imino-3-methylthiazolidine, research is increasingly focused on developing synthetic pathways that are not only efficient but also environmentally benign. Key areas of development include one-pot multicomponent reactions (MCRs), the use of novel catalysts, and solvent-free or aqueous reaction conditions.
Recent advancements have highlighted several promising sustainable strategies. For instance, one-pot, three-component syntheses using ionic liquid supports have been developed, which offer high atom economy and simplify product isolation. researchgate.net Another green approach involves solid-phase reactive chromatography (SPRC), a technique that combines reaction, separation, and solidification into a single unit, thereby avoiding extensive liquid-liquid extraction and stabilizing otherwise unstable products like hemiaminals. researchgate.netrsc.org
Researchers have also successfully employed catalyst-free methods, such as the reaction of unactivated aziridines with aroyl isothiocyanates at ambient temperature, which proceeds with 100% atom economy in a domino ring-opening cyclization. acs.org The use of water as a solvent, facilitated by catalysts like diammonium hydrogen phosphate (B84403) (DAHP), represents another significant step towards greener synthesis protocols for 2-iminothiazolidine derivatives. scilit.com These methods often provide high yields, reduce waste, and avoid the use of toxic reagents and solvents.
Table 1: Comparison of Modern Sustainable Synthetic Methods for 2-Iminothiazolidine Scaffolds
| Method | Key Features | Starting Materials | Advantages | Reference(s) |
|---|---|---|---|---|
| Domino Ring-Opening Cyclization | Lewis acid-catalyzed or catalyst-free; stereospecific. | Activated or unactivated aziridines, isothiocyanates. | High yields (up to 99%), excellent stereospecificity, atom economy. | nih.gov, acs.org, acs.org |
| Solid-Phase Reactive Chromatography (SPRC) | Combines reaction and separation; solvent-less. | Thiourea (B124793) derivatives, phenacyl bromides on silica (B1680970) support. | Green approach, stabilizes unstable intermediates (hemiaminals), avoids liquid-liquid extraction. | researchgate.net, rsc.org, rsc.org |
| Ionic Liquid Supported Synthesis | One-pot, three-component reaction; recyclable support. | 2-aminobenzimidazoles, isothiocyanates, 1,2-dichloroethane. | High atom economy, simplified product isolation, avoids toxic halogenating reagents. | researchgate.net |
| One-Pot, Four-Step Synthesis | No extraction or chromatography needed. | α-active methylene (B1212753) ketones, bromine, potassium thiocyanate (B1210189), primary amines. | Procedural simplicity, good yields, facile work-up. | ekb.eg |
| Aqueous Phase Synthesis | Use of water as a green solvent. | Aldehydes, malononitrile, methyl acetoacetate (B1235776) (for related pyrans). | Inexpensive, non-toxic catalyst (DAHP), environmentally friendly. | scilit.com |
Future work will likely focus on expanding the substrate scope of these sustainable methods, discovering new and more efficient recyclable catalysts, and further minimizing the use of hazardous reagents to align fully with green chemistry principles.
Exploration of Untapped Reactivity Profiles
While the synthesis of the 2-iminothiazolidine core is well-established, its full reactive potential remains to be explored. Future research will delve into using the core structure as a versatile building block for more complex molecules by targeting its multiple reactive sites.
The exocyclic imino group, the endocyclic nitrogen, and the C4 and C5 positions of the thiazolidine (B150603) ring offer opportunities for diverse functionalization. For example, the condensation reaction of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones with various aromatic aldehydes has been shown to yield 5-arylidene derivatives, demonstrating the reactivity of the C5 methylene group. mdpi.com
A particularly interesting avenue is the chemistry of hemiaminal intermediates, such as 2-imino-4-(trifluoromethyl)thiazolidin-4-ols, which are formed during certain synthetic routes. lookchem.com These intermediates are often unstable but possess unique reactivity. rsc.org Developing methods to stabilize and selectively react these hemiaminals could open pathways to novel scaffolds, including isoxazoles and triazoles. lookchem.com Furthermore, the ring transformation of 2-(thiocyanomethyl)aziridines to form 2-imino-1,3-thiazolidines, followed by subsequent dehydrohalogenation, points to the potential for controlled ring-opening and rearrangement reactions to access diverse heterocyclic systems. researchgate.net
Future investigations will likely focus on:
Selective Functionalization: Developing protocols for the regioselective modification of the endocyclic vs. exocyclic nitrogen atoms.
Domino Reactions: Designing novel domino or cascade reactions that initiate from the 2-iminothiazolidine core to rapidly build molecular complexity.
Post-Synthetic Modification: Exploring the untapped reactivity of the sulfur atom and the potential for ring-expansion or ring-contraction reactions under specific conditions.
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, reproducibility, scalability, and control over reaction parameters. wuxiapptec.comorganic-chemistry.org The integration of flow chemistry and automated synthesis platforms represents a paradigm shift for the production of this compound and its derivatives.
Flow reactors provide superior mass and heat transfer, enabling the safe use of highly reactive intermediates and exothermic reactions that are often challenging in batch processes. wuxiapptec.com For the synthesis of heterocyclic compounds, flow chemistry has been shown to reduce reaction times from hours to minutes and improve yields. nih.gov For example, an automated multistep continuous flow synthesis has been successfully applied to produce complex 2-(1H-indol-3-yl)thiazole derivatives, demonstrating the feasibility of this technology for related scaffolds. nih.gov
A key future direction is the development of automated Solid-Phase Synthesis-Flow (SPS-Flow) technology for 2-iminothiazolidine analogs. springernature.com This approach merges the benefits of solid-phase synthesis (ease of purification) with the efficiency of flow operations. An automated system can execute a multistep synthesis based on a pre-programmed "chemical recipe file," allowing for the rapid generation of a library of analogs for screening purposes through early or late-stage diversification. springernature.com This would dramatically accelerate the drug discovery process by enabling the on-demand synthesis of novel derivatives.
Advanced Computational Design of Novel Analogs
Computational chemistry is an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational methods are poised to guide the rational design of novel analogs with tailored properties, moving beyond trial-and-error synthesis.
In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are already being used to design and predict the activity of new iminothiazoline derivatives. nih.gov For example, molecular docking has been used to identify novel quinolinyl-iminothiazolines as potential alkaline phosphatase inhibitors, with computational results guiding the selection of lead compounds for further testing. nih.gov Similarly, computational modeling has been instrumental in designing 2-iminothiazoline analogs as potent urease inhibitors. researchgate.net
Future research will leverage more advanced computational tools:
Artificial Intelligence and Machine Learning: AI algorithms can be trained on existing datasets of 2-iminothiazolidine derivatives to predict the biological activity, toxicity, and pharmacokinetic profiles (ADME) of virtual compounds, allowing for the screening of vast chemical spaces before any synthesis is undertaken.
De Novo Drug Design: Algorithms can generate entirely new molecular structures based on the desired interactions with a biological target (e.g., an enzyme active site), using the this compound scaffold as a starting point.
Quantum Mechanics (QM) Calculations: QM methods can provide highly accurate predictions of reactivity, helping to elucidate reaction mechanisms and explore the untapped reactivity profiles discussed in section 10.2.
These computational approaches will enable a more targeted and efficient discovery process, reducing the time and resources required to develop new functional molecules.
Expanding Applications in Green Chemistry and Sustainable Technologies
Beyond its synthesis, the application of this compound and its derivatives in green and sustainable technologies is an exciting and largely unexplored frontier. The inherent chemical properties of the thiazolidine ring system can be harnessed for functions beyond medicine.
One promising area is in corrosion inhibition. Thiazolidine derivatives, specifically thiazolidine-2,4-dione, have been reported to prevent the corrosion of mild steel in acidic solutions, a significant issue in many industrial processes. nih.gov Future research could explore the potential of various 2-iminothiazolidine analogs as more effective, non-toxic, and biodegradable corrosion inhibitors.
Other potential applications in sustainable technologies include:
Sustainable Agriculture: While some derivatives are known pesticides, future research could focus on developing analogs that act as plant growth regulators or elicitors of plant defense mechanisms, offering a more sustainable approach to crop protection. lookchem.com
Functional Materials: The ability of the scaffold to participate in hydrogen bonding and coordinate with metals could be exploited in the design of new polymers, sensors, or metal-organic frameworks (MOFs) with specific environmental applications, such as carbon capture or water purification.
By thinking creatively about the lifecycle and functional properties of these compounds, researchers can expand their utility into new domains that contribute to a more sustainable future.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for 2-Imino-3-methylthiazolidine?
- Methodology : Synthesis typically involves refluxing precursors (e.g., thiourea derivatives) with acetic acid under controlled temperature (80–100°C) and inert atmosphere. Solvents like ethanol or dimethyl sulfoxide (DMSO) are used to facilitate cyclization. Purification employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
- Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC). Post-purification, validate purity using HPLC or melting point analysis.
Q. How can the structure of this compound be rigorously characterized?
- Methodology : Use X-ray crystallography for definitive structural confirmation (as demonstrated for analogous imidazoline derivatives ). Complementary techniques include:
- NMR : H and C NMR to confirm proton environments and carbon frameworks.
- IR Spectroscopy : Identify characteristic N–H and C=N stretches (e.g., 3200–3400 cm for imine groups) .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
- Methodology : Develop a validated HPLC-UV method using a C18 column (acetonitrile/water mobile phase, 1.0 mL/min flow rate). For trace analysis, employ LC-MS/MS with electrospray ionization (positive ion mode) .
- Validation Parameters : Include linearity (R > 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery (>90% in spiked samples) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodology : Use design of experiments (DoE) to evaluate variables:
- Temperature (60–120°C), solvent polarity (DMSO vs. ethanol), and stoichiometric ratios.
- Advanced catalysts (e.g., Lewis acids like ZnCl) may accelerate imine formation .
Q. How do computational methods aid in understanding the reactivity of this compound?
- Methodology : Perform density functional theory (DFT) calculations to:
- Map electron density (HOMO/LUMO analysis) for nucleophilic/electrophilic sites.
- Simulate reaction pathways (e.g., cyclization barriers) using Gaussian 16 .
- Application : Molecular docking predicts binding affinity with biological targets (e.g., enzymes), guiding drug design .
Q. How can contradictory bioactivity data for this compound derivatives be resolved?
- Methodology : Conduct reproducibility studies with standardized protocols:
- Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) across multiple labs.
- Validate results via orthogonal techniques (e.g., SPR for binding kinetics vs. fluorescence assays) .
Q. What strategies ensure the stability of this compound during long-term storage?
- Methodology : Perform accelerated stability testing:
- Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via HPLC.
- Use argon-filled vials with desiccants to prevent hydrolysis of the imine group .
- Outcome : Derive shelf-life predictions using Arrhenius kinetics .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
